molecular formula C4H10ClN3 B2464954 N-Aminocyclopropancarboximidamid-Hydrochlorid CAS No. 137857-71-7

N-Aminocyclopropancarboximidamid-Hydrochlorid

Katalognummer: B2464954
CAS-Nummer: 137857-71-7
Molekulargewicht: 135.59 g/mol
InChI-Schlüssel: UTKJAVUSSKTANI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-aminocyclopropanecarboximidamide hydrochloride is a chemical compound with the molecular formula C4H10ClN3. It is known for its unique structure, which includes a cyclopropane ring and an amidine group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Wissenschaftliche Forschungsanwendungen

N-aminocyclopropanecarboximidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-aminocyclopropanecarboximidamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with hydrazine to form cyclopropanecarbohydrazide. This intermediate is then treated with ammonium chloride and a suitable dehydrating agent to yield N-aminocyclopropanecarboximidamide hydrochloride. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-aminocyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amidine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of N-aminocyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amidine group play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropanecarboxamide: Similar in structure but lacks the amidine group.

    Cyclopropanecarboxylic acid: Precursor in the synthesis of N-aminocyclopropanecarboximidamide hydrochloride.

    Cyclopropanecarbohydrazide: Intermediate in the synthesis process.

Uniqueness

N-aminocyclopropanecarboximidamide hydrochloride is unique due to its combination of a cyclopropane ring and an amidine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

137857-71-7

Molekularformel

C4H10ClN3

Molekulargewicht

135.59 g/mol

IUPAC-Name

N'-aminocyclopropanecarboximidamide;hydrochloride

InChI

InChI=1S/C4H9N3.ClH/c5-4(7-6)3-1-2-3;/h3H,1-2,6H2,(H2,5,7);1H

InChI-Schlüssel

UTKJAVUSSKTANI-UHFFFAOYSA-N

SMILES

C1CC1C(=NN)N.Cl

Kanonische SMILES

C1CC1C(=NN)N.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.